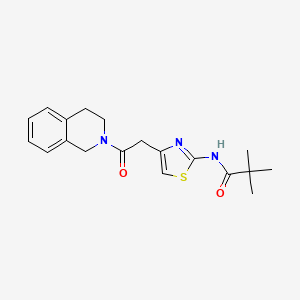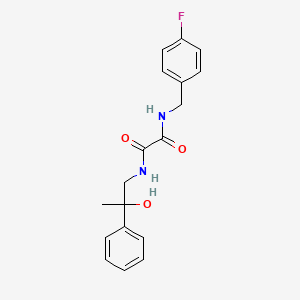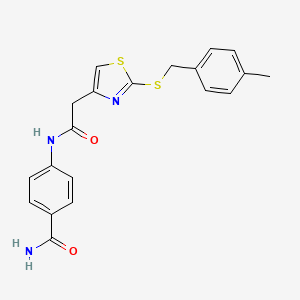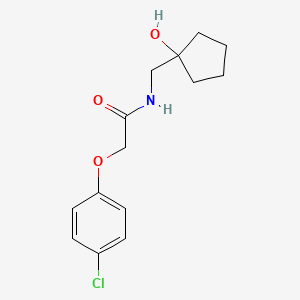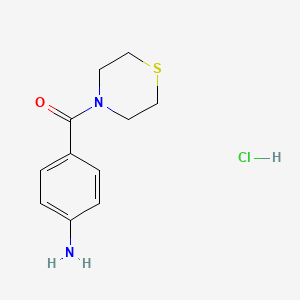
(4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 4-Aminophenol . 4-Aminophenol is a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
While specific synthesis information for “(4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride” is not available, there are related compounds that have been synthesized. For example, a new aromatic heterocyclic diamine monomer, 2,2-bis (4’-aminophenyl)- 5,5-bi-1H-benzimidazole (BAPBBI), was synthesized via a one-step reaction of 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids .
Molecular Structure Analysis
The molecular structure of related compounds such as 4-(3-aminophenyl)benzonitrile (AP-PhCN) were studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
Chemical Reactions Analysis
While specific chemical reactions involving “(4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride” are not available, Schiff-base condensation reactions have proven to be an effective fabrication route for related materials .
Scientific Research Applications
Electrochemistry and Field Effect Transistors (FETs)
Background: Porphyrin functionalized reduced graphene oxide (rGO) has garnered attention for its multi-disciplinary research applications. Specifically, it has been employed to enhance rGO-based field effect transistors (rGO-FETs) for ultrasensitive biochemical and clinical assays .
Mechanism:Neuroscience and Cellular Signaling Pathways
Background:- 4-(4-Aminophenyl)butyric acid has been investigated for its impact on the nervous system and cellular signaling pathways .
Materials Science and Functional Groups
Background: Functional Groups:Safety and Hazards
Future Directions
Covalent organic frameworks (COFs) enable precise reticulation of organic building units into extended 2D and 3D open networks using strong covalent bonds to constitute predesignable topologies and tunable pore structures . This presents an emerging class of crystalline porous polymers. Future research could explore the potential of “(4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride” in this context.
Mechanism of Action
Target of Action
Similar compounds such as 2-(4-aminophenyl)benzothiazoles have shown potent antimicrobial activity . They have been found to interact with both Gram-positive and Gram-negative strains , suggesting a broad spectrum of targets.
Mode of Action
Related compounds have shown to exhibit membrane perturbing as well as intracellular modes of action . This suggests that the compound may interact with its targets, leading to changes in the cell membrane permeability and intracellular processes.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to their antimicrobial effects .
Result of Action
Similar compounds have shown potent antimicrobial activity, suggesting that the compound may lead to the inhibition of microbial growth .
properties
IUPAC Name |
(4-aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS.ClH/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13;/h1-4H,5-8,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVWXCKZMAWQEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)-thiomorpholin-4-ylmethanone;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

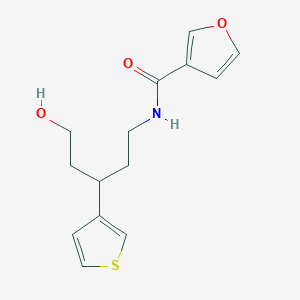
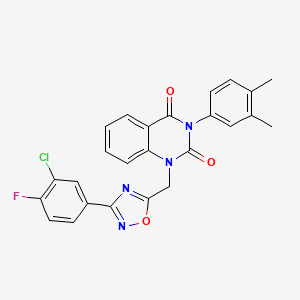
![7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2400020.png)
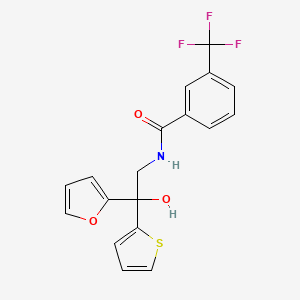
![7-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2400025.png)
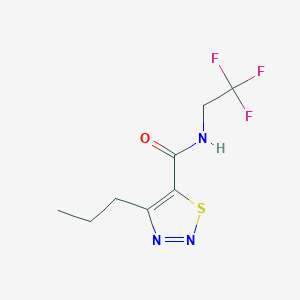
![N-(4-fluorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2400028.png)
![5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2400029.png)
